molecular formula C9H18N2O4S B2937240 Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate CAS No. 1903431-97-9

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate

Cat. No.: B2937240
CAS No.: 1903431-97-9
M. Wt: 250.31
InChI Key: NNDORIZWDLLHLJ-RQJHMYQMSA-N
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Description

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is a chemical compound with the molecular formula C9H18N2O4S It is a derivative of carbamate and contains a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate thiophene derivative and tert-butyl carbamate.

  • Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.

  • Catalysts: Catalysts such as palladium or other transition metals may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to remove oxygen atoms, resulting in different derivatives.

  • Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Derivatives with reduced oxygen content.

  • Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.

  • Industry: It may be used in the development of new materials or chemical processes that require thiophene derivatives.

Mechanism of Action

The mechanism by which tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • Tert-butyl (4-ethynylphenyl)carbamate: A carbamate derivative with an ethynyl group.

  • Tert-butyl (4-aminocyclohexyl)carbamate: A carbamate derivative with an aminocyclohexyl group.

Uniqueness: Tert-butyl [cis-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate is unique due to its thiophene ring, which imparts different chemical properties compared to other carbamate derivatives

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-amino-1,1-dioxothiolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-7-5-16(13,14)4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDORIZWDLLHLJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CS(=O)(=O)C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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